N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H18N6O7S and its molecular weight is 522.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Compound Synthesis and Anti-Inflammatory Activities : A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) discusses the synthesis of various novel compounds, including those derived from visnagenone–ethylacetate and khellinone–ethylacetate, which were shown to have significant anti-inflammatory and analgesic activities. These findings suggest potential medicinal applications for compounds with similar structural features.
Cancer Cell Growth Inhibition : Research by Hodson et al. (1994) on analogues of N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino] benzoyl]-L-glutamic acid indicates that these compounds show promise in inhibiting tumor cell growth, particularly in breast cancer cell lines.
Antifolate Dual Inhibitors : The work by Gangjee et al. (2008) introduces N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potent dual inhibitors of human thymidylate synthase and dihydrofolate reductase, suggesting a significant potential in cancer treatment.
Potential A3 Adenosine Receptor Antagonists : A study by Rossi et al. (2016) on the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists highlights the possibility of these compounds being used in the treatment of various diseases, including cardiovascular and neurodegenerative disorders.
Anticonvulsant Activity : Research by Prasanthi et al. (2013) shows that dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates demonstrate significant anticonvulsant activity, indicating their potential in treating seizure disorders.
Antioxidant and Anti-Inflammatory Compounds : The study by Koppireddi et al. (2013) describes the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with both antioxidant and anti-inflammatory activities.
Propiedades
Número CAS |
847190-46-9 |
---|---|
Fórmula molecular |
C23H18N6O7S |
Peso molecular |
522.49 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18N6O7S/c1-27-20-18(22(31)28(2)23(27)32)21(26-19(25-20)12-3-6-14(7-4-12)29(33)34)37-10-17(30)24-13-5-8-15-16(9-13)36-11-35-15/h3-9H,10-11H2,1-2H3,(H,24,30) |
Clave InChI |
FSKDHOQRXOGNGH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.